molecular formula C4H6Cl2O2 B167441 1,2-Dichloroethyl acetate CAS No. 10140-87-1

1,2-Dichloroethyl acetate

Cat. No.: B167441
CAS No.: 10140-87-1
M. Wt: 156.99 g/mol
InChI Key: QRNBACUXNLBSDC-UHFFFAOYSA-N
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Description

Contextual Positioning within Halogenated Organic Compounds

Halogenated organic compounds are a broad class of molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. 1,2-Dichloroethyl acetate (B1210297) falls squarely within this category, specifically as a halogenated ester. nih.gov The presence of two chlorine atoms significantly influences its chemical properties and reactivity. The electron-withdrawing nature of the chlorine atoms makes the adjacent carbon atoms more susceptible to nucleophilic attack, a key characteristic that defines its role in synthesis. This compound is part of a reactive group that includes esters, sulfate (B86663) esters, phosphate (B84403) esters, thiophosphate esters, and borate (B1201080) esters. nih.gov

Significance as a Synthetic Intermediate in Organic Chemistry

The primary significance of 1,2-dichloroethyl acetate in academic research lies in its function as a synthetic intermediate. Its bifunctional nature, possessing both an ester group and two chlorine atoms, allows for a range of chemical transformations.

One of the well-documented applications is in the synthesis of 2-halomethyl-1,3-cyclic acetals. google.com A common synthetic route involves the chlorination of vinyl acetate to produce this compound. google.comchemicalbook.com This intermediate is then reacted with an aliphatic diol, such as ethylene (B1197577) glycol, to form the desired cyclic acetal (B89532). google.com The reaction is often followed by alkaline hydrolysis to improve the yield and purity of the final product. google.com

Research has shown that this compound can be formed as a byproduct in certain reactions. For instance, in continuous flow systems utilizing sulfuryl chloride (SO₂Cl₂) with vinyl acetate, trace amounts of this compound have been observed. acs.orgacs.org

The reactivity of this compound with various nucleophiles is a cornerstone of its utility. It reacts with acids to liberate heat, alcohols, and acids. nih.govechemi.com Strong oxidizing acids can lead to vigorous and potentially exothermic reactions. nih.govechemi.com Interaction with caustic solutions also generates heat. nih.govechemi.com Furthermore, it is a reagent used in the synthesis of 2-Amino-5-nitrothiazole (B118965). chemicalbook.com

The compound's role extends to being identified as a by-product in water disinfection processes that use chlorine, ozone, chlorine dioxide, or chloramines, highlighting its relevance in environmental and water quality research. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloroethyl acetate
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InChI

InChI=1S/C4H6Cl2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3
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InChI Key

QRNBACUXNLBSDC-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC(CCl)Cl
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Molecular Formula

C4H6Cl2O2
Record name ETHANOL, 1,2-DICHLORO-, ACETATE
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DSSTOX Substance ID

DTXSID80893073
Record name 1,2-Dichloroethyl acetate
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Molecular Weight

156.99 g/mol
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Physical Description

Ethanol, 1,2-dichloro-, acetate is a water-white liquid. Density 1.23 g / cm3. Flash point 307 °F. Low toxicity. Miscible with alcohol and ethyl ether. Insoluble in water. Used in organic synthesis., Water-white liquid; [HSDB]
Record name ETHANOL, 1,2-DICHLORO-, ACETATE
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Boiling Point

136 to 149 °F at 13 mmHg (EPA, 1998)
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Flash Point

307 °F (EPA, 1998)
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Solubility

Miscible with alcohol and ethyl ether, immiscible with water
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Density

1.296 at 68 °F (EPA, 1998) - Denser than water; will sink
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Color/Form

Water-white liquid

CAS No.

10140-87-1
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Record name Ethanol, 1,2-dichloro-, 1-acetate
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Record name 1,2-Dichloroethyl acetate
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Melting Point

Less than -26 °F (EPA, 1998), Freezing point: less than -32 °C
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Synthetic Methodologies and Reaction Mechanisms for 1,2 Dichloroethyl Acetate

Primary Synthetic Routes: Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction in organic chemistry where a pi bond is broken, and two new sigma bonds are formed. In the context of 1,2-dichloroethyl acetate (B1210297) synthesis, the pi electrons of the vinyl acetate's double bond attack a chlorine molecule, initiating a cascade that results in the formation of the saturated, dichlorinated product. msu.edu The reaction is highly exothermic and requires careful control of conditions to achieve high yields and minimize side reactions. essentialchemicalindustry.orgacs.org

The direct chlorination of vinyl acetate stands as the principal method for producing 1,2-dichloroethyl acetate. The reaction involves the addition of a chlorine molecule across the double bond of vinyl acetate. core.ac.ukechemi.com This process can be conducted under various conditions, including batch, semi-continuous, and continuous flow systems, each with specific parameters designed to optimize yield and safety. google.com

The stoichiometry of the direct chlorination of vinyl acetate theoretically requires a 1:1 molar ratio of vinyl acetate to chlorine gas. However, in practice, a slight excess of chlorine is often used to ensure the complete conversion of the vinyl acetate. google.com One documented laboratory procedure utilized 2.9 moles of vinyl acetate with 3.2 moles of chlorine gas, representing an approximate 10% molar excess of chlorine. chemicalbook.com It is crucial to avoid a large excess of chlorine (e.g., greater than 10 mole percent) to prevent unwanted side reactions and the formation of polychlorinated byproducts. essentialchemicalindustry.orggoogle.com In some industrial semi-continuous processes, equimolar rates of chlorine and vinyl acetate are fed simultaneously to the reactor. google.com

Table 1: Stoichiometric Ratios in this compound Synthesis

Reactant Molar Amount (Example 1) chemicalbook.com Molar Ratio (Example 1) chemicalbook.com Molar Amount (Example 2) google.com Molar Ratio (Example 2) google.com
Vinyl Acetate 2.9 moles 1 30 moles 1

The chlorination of vinyl acetate is a significantly exothermic reaction, necessitating robust thermal management strategies to control the reaction rate and prevent hazardous conditions. essentialchemicalindustry.orgacs.orgacs.orgacs.org Uncontrolled temperature increases can lead to the formation of undesirable byproducts, such as chloroacetaldehyde (B151913) and acetyl chloride, and in severe cases, runaway reactions. chemicalbook.comicheme.org

Effective thermal management is typically achieved by:

Low Initial Temperatures: Starting the reaction at low temperatures, often between -5°C and 0°C. google.comchemicalbook.com

Controlled Reagent Addition: Introducing chlorine gas at a controlled flow rate to manage the rate of heat generation. chemicalbook.com

External Cooling: Utilizing jacketed reactors with circulating cooling liquids (e.g., trichloroethylene (B50587) or cold water) to dissipate the heat produced during the reaction. google.comchemicalbook.com

In batch processes, the temperature is carefully monitored and maintained below a specific threshold, for instance, 15°C or 20°C. chemicalbook.comepo.org In continuous systems, the design of the reactor itself, such as using columns with high surface-area-to-volume ratios, aids in efficient heat exchange, allowing for potentially higher operating temperatures (e.g., 25°C to 50°C) while still controlling the reaction. google.comacs.org

In a laboratory or batch setting, the synthesis is typically performed in a jacketed reactor equipped for stirring, gas dispersion, and temperature control. A representative batch procedure involves charging the reactor with vinyl acetate, often containing an inhibitor like diphenylamine, and cooling it to a low temperature such as -5°C. chemicalbook.com Chlorine gas is then bubbled through the stirred solution. The rate of chlorine addition is carefully regulated to maintain the reaction temperature below a set point, for example, 15°C. chemicalbook.com The reaction progress is monitored, often by nuclear magnetic resonance (NMR) spectroscopy, until all the vinyl acetate is consumed, which can take several hours. chemicalbook.com The resulting crude product contains this compound along with byproducts. chemicalbook.com

Table 2: Example of Batch Process Parameters

Parameter Value Source
Initial Reactor Temperature -5°C chemicalbook.com
Reactant Vinyl Acetate (inhibited) chemicalbook.com
Reagent Chlorine Gas chemicalbook.com
Max. Reaction Temperature ~15°C chemicalbook.com
Reaction Duration 4.5 hours chemicalbook.com

To improve throughput, safety, and process control, semi-continuous or continuous flow systems are favored for industrial-scale production. google.com These systems offer better management of the reaction's exothermicity and reduce the volume of hazardous materials present at any given time. google.comepo.org

A semi-continuous process can involve continuously feeding chlorine and vinyl acetate at equimolar rates into a reactor where the this compound intermediate is formed. google.com This intermediate then flows into a separate batch reactor for subsequent reactions or purification. google.comepo.org This approach separates the highly exothermic chlorination step from other process stages, improving yield by preventing side reactions that can occur when all reactants are mixed at once. google.comgoogleapis.com Continuous flow systems, utilizing microreactors or packed columns, offer even more precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purity. acs.orgchemrxiv.org

The choice of reactor is critical for the successful and safe synthesis of this compound, particularly in continuous or semi-continuous setups.

For batch processes , jacketed glass or resin kettles are commonly used in laboratory settings, allowing for efficient cooling and visual monitoring. chemicalbook.com

For semi-continuous industrial synthesis , patented methods describe using a vertically oriented Graham condenser or a packed column as the primary reactor. google.com Reactants are fed into the top of the column, reacting as they flow downward. google.com This configuration provides a large surface area for heat exchange, which is crucial for controlling the exothermic reaction. google.com The intermediate product is then collected at the bottom and transferred to a secondary vessel. google.comepo.org In one specific design, reactants are mixed in a "Y" adapter before entering the condenser, which acts as the reactor. google.com The materials for such reactors must be resistant to corrosion from chlorine and any generated hydrogen chloride.

Direct Chlorination of Vinyl Acetate

Semi-Continuous and Continuous Flow Synthesis Systems
Pressure and Temperature Regulation in Continuous Flow Systems

Continuous flow systems offer enhanced control over reaction parameters, which is crucial for managing exothermic reactions and improving selectivity. nih.gov In the context of reactions involving related chloro-acetates, precise temperature and pressure regulation are key. For instance, in the synthesis of 1-chloroethyl acetate, back-pressure regulators are used to maintain pressures of 40–75 psi, which helps to keep gaseous reactants like hydrogen chloride in the solution. This pressure control, combined with optimized flow rates, can achieve high throughput and selectivity.

Temperature control is equally critical. Lowering the reaction temperature, for example to -20°C in certain reactions, can suppress the formation of dichlorinated byproducts like this compound in favor of monochlorinated products. Conversely, higher temperatures can lead to an increase in byproducts. acs.org The use of perfluoroalkoxy (PFA) tubing in reactors is also noted for its resistance to corrosive reagents like HCl. In some continuous flow setups for related syntheses, submerging reaction components in a water bath at a controlled temperature (e.g., 20°C) is employed to manage exotherms. acs.org

Table 1: Parameters in Continuous Flow Systems for Related Chloro-acetate Synthesis
ParameterValue/RangeSource
Pressure40–75 psi
Temperature-20°C to 20°C acs.org
Reactor MaterialPerfluoroalkoxy (PFA) tubing
Throughput (Example)141 g/h

Formation as a Byproduct in Chemical Processes

This compound can also be formed as a byproduct in various chemical reactions, particularly those involving vinyl acetate and a chlorine source.

Minor Byproduct during Sulfenyl Chloride Reactions with Vinyl Acetate

In the reaction of sulfenyl chlorides with vinyl acetate, this compound has been identified as a minor byproduct. nih.gov Specifically, during the reaction of vinyl acetate with sulfuryl chloride (SO₂Cl₂), trace amounts of this compound can be formed. nih.govacs.org This occurs alongside the desired reaction pathway and the formation of other byproducts. acs.org The synthesis of key intermediates for pharmaceuticals like emtricitabine (B123318) and lamivudine (B182088) involves a sulfuryl chloride-mediated reaction with vinyl acetate where this compound is a known, albeit minor, impurity. nih.gov

Influence of Reaction Conditions on Byproduct Formation Pathways

The formation of this compound as a byproduct is highly dependent on the reaction conditions. google.com For instance, in the synthesis of 1-chloroethyl acetate via the reaction of HCl with vinyl acetate, maintaining optimal temperatures between -20°C and 0°C is crucial to suppress the formation of this compound. Higher temperatures can favor the formation of such dichlorinated byproducts. Similarly, in reactions involving sulfuryl chloride and vinyl acetate, temperature control is essential to manage the exothermic nature of the reaction and minimize byproduct formation. acs.org Poorly controlled conditions, including temperature, mixing, and residence time, can lead to a less selective reaction and an increase in undesired products. acs.org

Mechanistic Investigations of this compound Formation

The formation of this compound from vinyl acetate and chlorine proceeds through an electrophilic addition mechanism.

Elucidation of Electrophilic Addition Mechanisms

The reaction begins with the electrophilic attack of chlorine on the electron-rich double bond of vinyl acetate. kyoto-u.ac.jp This forms a cyclic chloronium ion intermediate. jove.com The intermediate is then attacked by a nucleophile. In the absence of other nucleophiles, the chloride ion attacks the chloronium ion, leading to the formation of this compound. kyoto-u.ac.jp This reaction is a classic example of halogen addition to an alkene. jove.com The presence of an acetate group influences the reactivity of the double bond. msu.edu

Process Optimization and Yield Enhancement Strategies

Several strategies can be employed to optimize the synthesis of this compound and enhance its yield. In batch processes, maintaining a low reaction temperature (below 15°C) is critical to control the exothermic reaction and minimize side reactions. chemicalbook.com The use of an inert solvent can also be beneficial. google.com

In continuous flow systems, as discussed earlier, precise control over temperature and pressure is a key optimization strategy. This allows for better management of exotherms, improved mixing, and can lead to higher selectivity and yields compared to batch processes. acs.org

Table 2: Research Findings on this compound Synthesis and Byproduct Formation
ReactionKey FindingsSource
Chlorination of Vinyl Acetate (Batch)Reaction temperature should be maintained below 15°C to control exothermicity. Crude product contains chloroacetaldehyde and acetyl chloride as byproducts. chemicalbook.com
Chlorination of Vinyl Acetate (Low Temp)Conducting the chlorination at 0°-5°C improves the yield of this compound. google.com
Sulfenyl Chloride reaction with Vinyl AcetateThis compound is formed as a minor byproduct. nih.gov
HCl reaction with Vinyl AcetateLowering the temperature to -20°C to 0°C suppresses the formation of this compound as a byproduct.

Advanced Temperature Control Methodologies

Temperature is a critical parameter in the synthesis of this compound, directly influencing reaction rate, selectivity, and the formation of byproducts. The reaction between vinyl acetate and chlorine is highly exothermic, with predicted adiabatic temperature increases that can exceed 100°C, necessitating robust cooling strategies to prevent thermal runaway and decomposition of the product. acs.orgacs.org

In traditional batch processes, the reaction temperature is carefully maintained to control the reaction's progression. For instance, one laboratory method involves cooling a jacketed resin kettle to -5°C before charging the vinyl acetate. During the subsequent introduction of chlorine gas, the temperature of the reaction mixture is maintained at approximately 15°C. chemicalbook.com Another batch approach specifies chlorinating vinyl acetate at a lower temperature range of 0°–5° C to produce the initial reaction mixture containing this compound. google.com Subsequent steps, such as reaction with an alcohol, also require cooling to keep the temperature below 25°C due to the initial exothermic nature of the addition. chemicalbook.com

Modern semi-continuous and continuous flow processes offer superior heat transfer capabilities, allowing for better temperature management. In a semi-continuous setup, reactants are fed into a cooled condenser or packed column maintained at 25–50°C using jacketed cooling systems. This design effectively mitigates thermal runaway risks. Continuous flow reactors, often constructed from chemically resistant perfluoroalkoxy (PFA) tubing, enable even more precise temperature control. acs.orgacs.org In some flow chemistry applications, reactions are conducted at temperatures as low as -20°C to optimize selectivity. acs.org In other scaled-up continuous runs, submerging mixing points (T-unions) and reactor loops in a 20°C water bath has been shown to effectively control temperature, limiting the formation of byproducts and achieving high yields of the desired product. acs.org

Methodology Temperature Range Key Findings
Batch Process 0°C to 15°CLow temperatures are essential to control the initial exothermic chlorination. chemicalbook.comgoogle.com
Semi-Continuous 25°C to 50°CJacketed cooling of the initial reaction zone prevents thermal runaway in larger scale operations.
Continuous Flow -20°C to 20°CPrecise temperature control minimizes byproduct formation, such as trichloroacetate (B1195264), leading to yields of up to 98%. acs.org

Optimization of Reactant Stoichiometric Ratios

The molar ratio of reactants, particularly vinyl acetate and the chlorinating agent (typically chlorine gas), is a key factor in maximizing the yield of this compound while minimizing unreacted starting materials and side products.

In a described batch synthesis, a slight molar excess of chlorine gas was used. Specifically, 2.9 moles of vinyl acetate were reacted with 3.2 moles of chlorine gas, ensuring the complete consumption of vinyl acetate as confirmed by nuclear magnetic resonance spectroscopy. chemicalbook.com For subsequent reactions of the crude this compound, a significant excess of another reactant, such as an alcohol, is often employed. For example, a three- to five-fold molar excess of methanol (B129727) is used to drive the reaction towards the formation of chloroacetaldehyde dimethyl acetal (B89532). epo.orggoogle.com

Semi-continuous processes often utilize a stoichiometric feed of reactants. In one patented process, chlorine and vinyl acetate are fed at a 1:1 molar ratio into the reactor system to form the this compound intermediate. epo.org This precise control helps to improve yield and reduce the side reactions that were common in older batch operations. epo.orggoogle.com

Process Type Reactant Ratio (Chlorine:Vinyl Acetate) Subsequent Reactant Ratio (Alcohol:Intermediate) Outcome
Batch ~1.1 : 1 (molar)3 : 1 (molar)Ensures complete conversion of vinyl acetate. chemicalbook.com
Semi-Continuous 1 : 1 (molar)3-5 : 1 (molar)Improves yield and reduces side reactions by controlling initial stoichiometry. epo.orggoogle.com

Impact of Residence Time on Reaction Efficiency

Residence time, the duration reactants spend in the reactor, is crucial for achieving high conversion and efficiency. In batch processes, reaction times are typically long. For the chlorination of vinyl acetate, the addition of chlorine gas can take 4.5 hours. chemicalbook.com Subsequent steps can be even longer, with the mixture being stirred overnight (approximately 16 hours) and then refluxed for an additional 3.5 hours to ensure the reaction goes to completion. chemicalbook.com

Continuous flow reactors allow for significantly shorter and more controlled residence times. Studies have shown that a residence time of 30 minutes at 25°C is sufficient for the initial formation of the sulfenyl chloride intermediate in related syntheses. acs.org In a fully continuous two-step process, a total residence time of 17 minutes was sufficient to achieve a steady-state assay yield of 98% for the final product. acs.org The ability to precisely control the short residence time in flow chemistry is a major advantage, as it enhances throughput and can prevent the degradation of unstable intermediates or products. ncl.res.inucd.ie

Methodology Step Residence Time Significance
Batch Chlorine Addition4.5 hoursGradual addition is required to manage the exotherm. chemicalbook.com
Batch Subsequent Reaction16 hours (stirring) + 3.5 hours (reflux)Long duration to ensure complete conversion. chemicalbook.com
Continuous Flow Full Reaction Sequence17 minutesShort residence time allows for high throughput and process control. acs.org

Prevention and Minimization of Undesired Side Reactions

The synthesis of this compound is susceptible to several side reactions that can lower the yield and purity of the final product. Key byproducts include chloroacetaldehyde, acetyl chloride, 1-chloroethyl acetate, and various trichloro-derivatives. acs.orgchemicalbook.com

A significant advancement in minimizing side reactions is the physical separation of reaction steps, a strategy effectively employed in semi-continuous processes. By forming the this compound intermediate in the absence of an alcohol, two prominent side reactions are eliminated: the addition of the alcohol or hydrogen chloride across the vinyl double bond of the starting material. epo.orggoogle.com This separation allows for higher reaction temperatures without the significant formation of these byproducts, which plagued earlier one-pot batch operations. epo.orggoogle.com

In reactions involving sulfuryl chloride (SO₂Cl₂) and vinyl acetate, traces of this compound can form as a byproduct. acs.orgacs.org More significantly, the hydrogen chloride generated during the reaction can react with vinyl acetate to produce 1-chloroethyl acetate. acs.orgacs.org Furthermore, poor temperature control can lead to the formation of trichloroacetate byproducts. acs.org Precise temperature management, as achieved in cooled flow reactors, is a primary strategy to limit the rate of this byproduct formation. acs.org In other processes, acyclic ester by-products such as 2-chloroethyl acetate can also be formed. google.com The use of an inert organic solvent, such as benzene (B151609) or cyclohexane, can be employed during the halogenation reaction. google.com

Side Product Formation Pathway Prevention Strategy
Alcohol/HCl addition products Reaction of alcohol or HCl across the vinyl acetate double bond. epo.orggoogle.comTwo-step semi-continuous process: form the intermediate first, then add alcohol. epo.orggoogle.com
1-Chloroethyl acetate Reaction of vinyl acetate with generated hydrogen chloride. acs.orgacs.orgStoichiometric control and rapid consumption of intermediates in flow systems. acs.org
Trichloroacetate derivatives Over-chlorination, often due to poor temperature control. acs.orgPrecise temperature control using advanced cooling in continuous flow reactors. acs.org
Chloroacetaldehyde, Acetyl chloride Decomposition or side reactions of the main product/intermediate. chemicalbook.comOptimized temperature, residence time, and stoichiometry. epo.orgchemicalbook.com
2-Chloroethyl acetate Acyclic ester by-product formation during subsequent reaction steps. google.comControlled reaction conditions and downstream purification (e.g., alkaline hydrolysis). google.com

Chemical Reactivity and Transformation Pathways of 1,2 Dichloroethyl Acetate

General Reactivity Profile as a Halogenated Ester

1,2-Dichloroethyl acetate (B1210297) is classified as a halogenated ester, a group of organic compounds known for their specific reactivity patterns. nih.govchemicalbook.com The molecule's reactivity stems from the interplay between the ester functional group and the two chlorine atoms attached to the ethyl backbone. core.ac.uk As with other α-halo esters, the presence of halogens, particularly on the carbon adjacent to the ester's carbonyl group (the α-carbon), significantly influences its chemical behavior. core.ac.ukwikipedia.org

The compound reacts with acids, liberating heat along with the corresponding alcohol and acid. nih.gov It also generates heat through interaction with caustic solutions. nih.gov The electron-withdrawing effects of both the carbonyl group and the chlorine atoms create polarized bonds, making the carbon atoms more susceptible to attack by nucleophiles. core.ac.uk This synergistic effect of having both a carbonyl group and a chlorine atom on the α-carbon leads to a facile substitution of the chlorine atom. core.ac.uk

Susceptibility to Nucleophilic Attack and Substitution

The structure of 1,2-dichloroethyl acetate makes it inherently susceptible to nucleophilic attack. The chlorine atoms, being good leaving groups, can be readily displaced in nucleophilic substitution reactions. wikipedia.org The electron-withdrawing nature of the adjacent ester functionality enhances the electrophilicity of the carbon atoms bonded to the chlorine atoms, making them prime targets for nucleophiles. core.ac.uk

This reactivity allows for the substitution of the chlorine atoms by various nucleophiles. For instance, reactions with hydroxide (B78521) ions lead to hydrolysis, while reactions with amines can yield N-substituted products. These substitution reactions are characteristic of α-halo ketones and esters, which are known to be potent alkylating agents. wikipedia.orgcdnsciencepub.com

Hydrolysis Reactions

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary transformation pathway for esters, including this compound. viu.calardbucket.org This process can be catalyzed by either acids or bases, with each condition following a distinct mechanism and kinetics. lardbucket.org

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of a strong acid catalyst and an excess of water, this compound undergoes hydrolysis. lardbucket.org This reaction is reversible and leads to an equilibrium mixture. lardbucket.orglibretexts.org The mechanism for acid-catalyzed ester hydrolysis is a multistep process. libretexts.org

The acid-catalyzed hydrolysis of this compound yields two primary products: acetic acid and 1,2-dichloroethanol.

Reaction Equation: CH₃COOCH(Cl)CH₂Cl + H₂O ⇌ [H⁺] ⇌ CH₃COOH + HOCH(Cl)CH₂Cl

Table 1: Products of Acid-Catalyzed Hydrolysis

ReactantProducts
This compoundAcetic Acid
1,2-Dichloroethanol

Base-Catalyzed Hydrolysis Kinetics

The hydrolysis of esters can also be promoted by a base, typically a hydroxide source like sodium hydroxide (NaOH) or potassium hydroxide (KOH). lardbucket.org This process, known as saponification, is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is not susceptible to attack by the alcohol. lardbucket.org

Under basic or alkaline conditions, the hydrolysis of this compound results in the formation of 1,2-dichloroethanol and an acetate salt. For example, reaction with aqueous potassium hydroxide (KOH) produces 1,2-dichloroethanol and potassium acetate. quora.com

Reaction Equation: CH₃COOCH(Cl)CH₂Cl + OH⁻ → CH₃COO⁻ + HOCH(Cl)CH₂Cl

Table 2: Products of Base-Catalyzed Hydrolysis

ReactantProducts
This compoundAcetate Ion
1,2-Dichloroethanol

Influence of Temperature on Hydrolysis Rates

The rate of hydrolysis of this compound is significantly influenced by temperature, with the optimal conditions depending on the pH of the solution. Under acidic conditions, the hydrolysis to produce acetic acid and 1,2-dichloroethanol is an exothermic process that necessitates temperature control to below 25°C. In contrast, basic hydrolysis, which forms acetate salts and 1,2-dichloroethanol, is accelerated at elevated temperatures, typically in the range of 50–60°C. core.ac.uk This temperature-dependent reactivity is a critical factor in synthetic processes involving this compound. core.ac.uk

Table 1: Temperature Influence on this compound Hydrolysis

Hydrolysis Condition Recommended Temperature Products Notes
Acidic <25°C Acetic acid, 1,2-dichloroethanol The reaction is exothermic and requires cooling to control.

Reactions with Alcohols for Acetal (B89532) Formation

This compound serves as a key intermediate in the synthesis of haloacetals. google.com It reacts with various alcohols in a process that leads to the formation of chloroacetaldehyde (B151913) acetals. google.comgoogle.com This transformation is a cornerstone of its utility in organic synthesis, providing a pathway to valuable chemical derivatives. google.com

The synthesis process often involves reacting this compound, which can be prepared by the chlorination of vinyl acetate, with an alcohol. google.comgoogle.com This reaction can be performed as a two-stage process where the dihalo ester is first formed and isolated before being reacted with the desired alcohol. google.com

This compound reacts with a range of lower monohydric alcohols (C1-C6) to yield the corresponding acetals of chloroacetaldehyde. google.com

Methanol (B129727) and Ethanol (B145695) : In a common semi-continuous process, this compound is flowed into a reactor containing a three- to five-fold molar excess of methanol or ethanol. google.comepo.org The intermediate reacts stoichiometrically with the alcohol to produce the crude acetal. google.com

Ethanol : The reaction of pure this compound with 95% ethyl alcohol does not proceed at room temperature but initiates upon heating to 64°C, with the temperature rising to 70°C before subsiding. google.com Another method involves adding absolute ethanol to crude this compound while keeping the initial temperature below 25°C, followed by heating under reflux to complete the reaction. chemicalbook.com

Isopropanol : The reaction has been successfully performed with isopropanol, yielding chloroacetaldehyde diisopropyl acetal with a product yield of 43% after fractional distillation. googleapis.com The process is also claimed for other monohydric alcohols such as n-propanol and 2-butanol. google.comgoogleapis.com

Table 2: Synthesis of Chloroacetal Derivatives from Monohydric Alcohols

Alcohol Reactant Ratio (Alcohol:Ester) Temperature Conditions Product Reported Yield Source(s)
Methanol 3-5 fold molar excess Cooled reactor (17-20°C) Chloroacetaldehyde dimethyl acetal >90% google.comepo.org
Ethanol 3-5 fold molar excess Cooled reactor (17-20°C) Chloroacetaldehyde diethyl acetal >90% google.comepo.org
95% Ethanol Not specified Heated to 64°C to initiate Chloroacetal of ethyl alcohol Not specified google.com

When reacted with polyhydric alcohols like ethylene (B1197577) glycol, this compound forms cyclic acetals. google.comgoogle.com The reaction with ethylene glycol specifically produces 2-chloromethyl-1,3-dioxolane. google.com This reaction may be slow, and heating the mixture to 70-100°C can be employed to increase the reaction rate. google.com The use of other polyhydric alcohols such as diethylene glycol or glycerol (B35011) can lead to more complex cyclic or polymeric acetals. google.com

The efficiency and outcome of the acetalization reaction are highly dependent on the reaction conditions.

Temperature : While some processes utilize cooled reactors (17-20°C) for alcohols like methanol, others require heating to initiate the reaction, as seen with ethanol where a temperature of 64°C was necessary. google.comgoogle.com For slower reactions, such as with some polyhydric alcohols, heating to 70-100°C can accelerate the process. google.com

Molar Ratio : A significant molar excess of the alcohol, typically three to five times that of the this compound, is used to drive the reaction towards the formation of the crude acetal. google.comepo.org For diols like ethylene glycol, a mole ratio of at least 2:1 (diol to ester) is recommended. google.com

Diluents : While often unnecessary, inert diluents such as chloroform, carbon tetrachloride, or benzene (B151609) can be used in the reaction. google.com Benzene is particularly noted for its ability to form a low-boiling azeotrope with water, which can help in its removal during the work-up phase. google.com The use of a solvent that is resistant to halogenation is preferred if it is present during the initial formation of the 1,2-dihaloethyl acetate. google.com

Table 3: Key Conditions for Acetalization of this compound

Parameter Condition Rationale / Notes Source(s)
Temperature Varies (e.g., 17-20°C to 70-100°C) Dependent on the alcohol; some require cooling, others heating to initiate or accelerate the reaction. google.comgoogle.com
Molar Ratio 3-5 fold excess of monohydric alcohol Drives the reaction equilibrium towards product formation. google.comepo.org
Molar Ratio >2:1 excess of polyhydric alcohol Ensures efficient conversion to the cyclic acetal. google.com

| Diluents | Optional (e.g., Benzene, Chloroform) | Can be used but are often not required. Benzene aids in water removal. | google.comgoogle.com |

Synthesis of Chloroacetal Derivatives

Reactions with Amines

This compound exhibits significant reactivity with amines and related compounds. Its reaction with primary amines, such as ethylamine (B1201723), results in the formation of N-substituted chloroacetamides.

The reaction with thiourea (B124793) in an aqueous medium is particularly noteworthy for its vigor. Research indicates that this reaction is violent and difficult to control, which can lead to low yields and a product contaminated with impurities. google.comgoogleapis.com This contrasts sharply with the smooth and easily controlled reaction between chloroacetal and thiourea, which is a preferred method for synthesizing 2-aminothiazole (B372263). google.com The instability and high reactivity of this compound in this context highlight the challenges in managing its reactions with certain nucleophiles. google.comgoogleapis.com

Synthesis of N-Substituted Chloroacetamides

This compound serves as a precursor in the synthesis of N-substituted chloroacetamides. This transformation is achieved through its reaction with primary amines. In this nucleophilic substitution reaction, the amine displaces one of the chlorine atoms on the ethyl group of the acetate. For instance, the reaction with ethylamine results in the formation of the corresponding N-substituted chloroacetamide. The reactivity of the chlorine atoms is enhanced by the electron-withdrawing effect of the adjacent acetate group, making the carbon atom susceptible to nucleophilic attack.

The synthesis of N-aryl chloroacetamides, a class of compounds with various biological activities, can be accomplished through the chloroacetylation of the corresponding aryl amine. researchgate.netresearchgate.net While direct use of this compound for this specific synthesis is not extensively detailed in the provided search results, the underlying principle of reacting an amine with a chloroacetylating agent is fundamental. The reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net

In a related context, this compound is noted as a reagent in the synthesis of 2-Amino-5-nitrothiazole (B118965). pharmaffiliates.com This synthesis involves a reaction with thiourea, which can be vigorous and difficult to control, sometimes leading to lower yields and impurities. google.com

Table 1: Synthesis of N-Substituted Chloroacetamides from this compound

ReactantProductReaction TypeKey Observations
Primary Amines (e.g., ethylamine)N-substituted chloroacetamidesNucleophilic SubstitutionThe chlorine atom is displaced by the amine.
Thiourea2-Amino-5-nitrothiazoleNucleophilic Substitution/CyclizationThe reaction can be violent and challenging to manage. google.com

Other Specific Transformation Pathways

Beyond the synthesis of amides, this compound participates in other significant chemical transformations, including reactions with diols and hazardous exothermic reactions with certain classes of chemicals.

This compound reacts with aliphatic diols, such as ethylene glycol, to form cyclic acetals. A notable example is the synthesis of 2-chloromethyl-1,3-dioxolane. google.com This reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the diol displace the chlorine atoms of the acetate. The reaction is typically carried out by admixing the aliphatic diol with a reaction mixture containing this compound. google.com

The process can be initiated by chlorinating vinyl acetate to produce this compound, which is then reacted with ethylene glycol. google.com The reaction mixture is often allowed to warm to room temperature. google.com To improve the yield and purity of the final product, the reaction product can undergo alkaline hydrolysis, followed by separation of the aqueous and organic phases and distillation of the desired 2-chloromethyl-1,3-dioxolane. google.com The mole ratio of the diol to the ester is a critical parameter, with ratios of at least 2:1 being typical. google.com The reaction can be catalyzed by an acid, such as para-toluenesulfonic acid. google.com

Table 2: Formation of 2-Chloromethyl-1,3-dioxolane

ReactantCatalystTemperature (°C)Mole Ratio (Diol:Ester)Yield (%)
Ethylene Glycolpara-Toluenesulfonic acid75-801:187
Ethylene Glycol-0-252:179.7

Data derived from patents describing the synthesis of 2-chloromethyl-1,3-dioxolane. google.comgoogle.com

This compound is known to undergo hazardous exothermic reactions with certain incompatible substances. It is a halogenated ester that reacts with acids to liberate heat, along with the corresponding alcohols and acids. nih.govchemicalbook.comechemi.comnoaa.gov

A particularly vigorous and potentially dangerous reaction occurs with strong oxidizing acids. nih.govchemicalbook.comechemi.comnoaa.govabdurrahmanince.net This reaction can be sufficiently exothermic to ignite the reaction products. nih.govchemicalbook.comechemi.comnoaa.govabdurrahmanince.net It is also incompatible with other oxidizers such as chlorates, nitrates, peroxides, and permanganates, where contact may lead to fires or explosions. chemicalbook.com

Interaction with caustic solutions (strong bases) also generates heat. nih.govchemicalbook.comechemi.comnoaa.gov Alkaline hydrolysis under these conditions leads to the formation of acetate salts and 1,2-dichloroethanol. This reaction is accelerated at elevated temperatures of 50–60°C. Additionally, mixing this compound with alkali metals and hydrides can generate flammable hydrogen gas. nih.govchemicalbook.comechemi.com

Table 3: Incompatible Substances and Associated Hazards for this compound

Incompatible SubstanceHazard
Strong Oxidizing AcidsVigorous exothermic reaction, potential for ignition of products. nih.govchemicalbook.comnoaa.govabdurrahmanince.net
Caustic Solutions (Strong Bases)Heat generation. nih.govchemicalbook.comechemi.comnoaa.gov
Oxidizers (e.g., chlorates, nitrates, peroxides)Risk of fire or explosion. chemicalbook.com
Alkali Metals and HydridesGeneration of flammable hydrogen gas. nih.govchemicalbook.comechemi.com

Analytical Characterization and Methodologies for 1,2 Dichloroethyl Acetate

Chromatographic Separation and Analysis Methods

Chromatographic methods are employed to separate components of a mixture, allowing for the isolation and individual analysis of each substance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the separation and definitive identification of volatile and semi-volatile organic compounds like 1,2-dichloroethyl acetate (B1210297). epa.gov In this technique, the sample is vaporized and passed through a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase.

As 1,2-dichloroethyl acetate elutes from the GC column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS generates a mass spectrum for the compound, which acts as a molecular "fingerprint." This experimental spectrum can be compared against spectral libraries, such as the NIST Mass Spectral Library, for positive identification. nih.gov GC-MS is invaluable for detecting and quantifying this compound in complex matrices, such as environmental samples or chemical reaction mixtures. nih.gov

Liquid Chromatography Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of the technique are broadly applicable. For a halogenated ester like this compound, a reversed-phase HPLC method would typically be employed.

This would involve a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection could be accomplished using a UV detector if the analyte possesses a suitable chromophore, or a refractive index (RI) detector for universal detection. The development of a robust HPLC method would require optimization of parameters such as mobile phase composition, flow rate, and column temperature to achieve adequate resolution and sensitivity.

Although HPLC analysis does not necessitate derivatization, which can sometimes be a source of analytical error, the retention of small, polar compounds can be challenging on common stationary phases. nih.gov Specialized columns, such as those used in hydrophilic interaction liquid chromatography (HILIC), can be employed to better retain such compounds. nih.gov

Chromatographic Purification Methodologies (e.g., Silica (B1680970) Gel Chromatography)

Chromatographic techniques are essential for the purification of synthesized chemical compounds. For this compound, fractional distillation has been noted as a viable purification method. google.com However, silica gel chromatography is a more versatile and widely used laboratory-scale technique for purifying organic compounds.

Silica gel, a highly polar stationary phase, is packed into a glass column. The crude compound mixture is then loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. orgsyn.orgrsc.org The separation is based on the principle of adsorption; components of the mixture travel down the column at different rates depending on their polarity. Less polar compounds have weaker interactions with the silica gel and elute faster, while more polar compounds interact more strongly and elute slower.

For a moderately polar compound like this compound, a typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve the best separation between the desired product and any impurities. wiley-vch.de The process involves careful packing of the column to avoid channels or bubbles, followed by the collection of fractions as the solvent flows through, and subsequent analysis of these fractions (often by Thin Layer Chromatography) to isolate the pure compound. orgsyn.org

Table 1: General Parameters for Silica Gel Chromatography

ParameterDescriptionTypical Choice for this compound
Stationary Phase The solid adsorbent material.Silica gel (60 Å, 230-400 mesh). rsc.org
Mobile Phase (Eluent) Solvent system used to move the mixture through the column.A gradient or isocratic mixture of Hexane and Ethyl Acetate. wiley-vch.de
Packing Method The process of preparing the column.Can be "wet-packing" (slurry of silica in eluent) or "dry-packing". orgsyn.org
Fraction Collection Collecting the eluting solvent in separate portions.Volume of fractions is typically based on the column size and amount of silica gel. orgsyn.org

Methodological Aspects of Purity Assessment and Structural Elucidation

The confirmation of a chemical's identity and the determination of its purity are critical steps in chemical synthesis and analysis. This involves a combination of method development, validation, and spectroscopic techniques.

Development and Validation of Analytical Methods

The development and validation of analytical methods are essential to ensure that the results are reliable, reproducible, and accurate. researchgate.net This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). researchgate.net For this compound, any new analytical method, whether for purity assessment or quantification, would need to undergo a rigorous validation process. ijirt.org

The validation of an analytical method establishes, through laboratory studies, that its performance characteristics meet the requirements for the intended application. researchgate.net Key validation parameters include:

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocols for Structural Elucidation and Verification

The definitive identification of this compound requires structural elucidation using spectroscopic methods. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For this compound (CH₃COOCH(Cl)CH₂Cl), the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons (CH₃), the methine proton (CH), and the methylene (B1212753) protons (CH₂). The chemical shifts, integration values (proton ratios), and splitting patterns of these signals would confirm the connectivity of the atoms. For instance, the protons in the similar compound 1,2-dichloroethane (B1671644) are in a single chemical environment and thus produce a single peak in its ¹H NMR spectrum. docbrown.info

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak would correspond to its molecular weight (156.99 g/mol ). nih.gov Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful combination for separating the compound from a mixture and obtaining its mass spectrum. The fragmentation pattern is a unique fingerprint of the molecule.

Table 2: Spectroscopic Data for this compound

TechniqueObservationInterpretationReference
Mass Spectrometry (GC-MS) Molecular Formula: C₄H₆Cl₂O₂Confirms the elemental composition. nih.gov
Molecular Weight: 156.99 g/mol Corresponds to the mass of the intact molecule. nih.gov
Top m/z Peaks: 43, 42, 61Characteristic fragments of the molecule. The m/z 43 peak is typical for an acetyl group [CH₃CO]⁺. nih.gov
Nuclear Magnetic Resonance (NMR) Used to confirm product formation.Confirms the presence of the this compound structure in a reaction mixture. chemicalbook.com

Techniques for Monitoring Reaction Progress and Byproduct Identification

Efficient chemical synthesis relies on the ability to monitor the progress of a reaction and identify any unwanted byproducts. This allows for optimization of reaction conditions to maximize yield and purity.

Reaction Monitoring: Techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the conversion of reactants to products. chemicalbook.comgoogle.com For the synthesis of this compound from vinyl acetate, NMR spectroscopy can be used to monitor the disappearance of the vinyl acetate starting material, signaling the completion of the reaction. chemicalbook.com Thin-layer chromatography (TLC) also serves as a simple and rapid method for qualitatively monitoring reaction progress. thieme.de

Byproduct Identification: During the synthesis of this compound, several byproducts can be formed. NMR analysis of the crude reaction mixture has identified the presence of chloroacetaldehyde (B151913) and acetyl chloride, among other unidentified derivatives. chemicalbook.com Gas chromatography is also highly effective for separating and identifying volatile byproducts, especially when coupled with a mass spectrometer (GC-MS). google.com The identification of these byproducts is crucial for understanding the reaction mechanism and for developing effective purification strategies.

Environmental Fate and Degradation Studies of 1,2 Dichloroethyl Acetate

Hydrolytic Degradation Pathways in Environmental Matrices

The primary abiotic degradation pathway for 1,2-dichloroethyl acetate (B1210297) in aqueous environments is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, yielding 1,2-dichloroethanol and acetic acid. nih.gov The rate and extent of this degradation are significantly influenced by the pH of the surrounding environmental matrix.

Kinetics of Hydrolysis under Varied Environmental pH Conditions

Under alkaline conditions, the reaction proceeds via base-catalyzed hydrolysis (saponification), where hydroxide (B78521) ions act as a nucleophile, attacking the carbonyl carbon. epa.gov This process is generally rapid. Under acidic conditions, the reaction is catalyzed by hydronium ions, which protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. epa.gov The expected products of hydrolysis are consistent across the pH range: 1,2-dichloroethanol and either acetate (under basic conditions) or acetic acid (under acidic/neutral conditions). nih.gov

The following table summarizes the expected qualitative effect of pH on the hydrolysis rate of 1,2-dichloroethyl acetate based on general chemical principles for esters.

Interactive Table: pH Influence on Hydrolysis Rate of this compound

pH Condition pH Range (Approximate) Expected Relative Rate of Hydrolysis Primary Mechanism
Acidic < 6 Moderate to Fast Specific Acid Catalysis
Neutral 6 - 8 Slow (Minimum Rate) Neutral Hydrolysis

Note: This table is based on general principles of ester chemistry. Specific quantitative rate data for this compound is not available in the cited literature.

Aerobic and Anaerobic Environmental Transformation Processes

Beyond abiotic hydrolysis, the environmental fate of this compound is significantly shaped by microbial biotransformation. The initial hydrolysis product, 1,2-dichloroethanol, is structurally identical to an intermediate in the well-documented degradation of the widespread contaminant 1,2-dichloroethane (B1671644) (1,2-DCA). nih.govrug.nl Therefore, the microbial processes that degrade 1,2-DCA are directly relevant to the subsequent transformation of this compound in the environment.

Aerobic Oxidation Pathways and Resulting Degradation Products (e.g., 2-chloro-ethanol, 2-chloro-acetate)

Under aerobic conditions, the degradation proceeds through a defined oxidative pathway following the initial hydrolysis of the parent ester. acs.orgresearchgate.net This multi-step biological process is as follows:

Initial Hydrolysis : this compound is first abiotically or biotically hydrolyzed to 1,2-dichloroethanol and acetic acid.

Hydrolytic Dehalogenation : The resulting 1,2-dichloroethanol undergoes enzymatic hydrolytic dehalogenation, where a chlorine atom is removed to produce 2-chloroethanol (B45725) . nih.govrug.nlacs.org This step is catalyzed by a haloalkane dehalogenase enzyme.

Oxidation to Aldehyde : The 2-chloroethanol is then oxidized by an alcohol dehydrogenase to form 2-chloroacetaldehyde. nih.govrug.nl

Oxidation to Carboxylic Acid : Finally, the 2-chloroacetaldehyde is further oxidized by an aldehyde dehydrogenase to yield 2-chloroacetate (chloroacetic acid). nih.govrug.nl

This pathway effectively transforms the initial compound into intermediates that can be further mineralized by microorganisms and funneled into central metabolic cycles. nih.gov

Role of Microbial Communities in Biotransformation Processes

Specific microbial communities capable of utilizing chlorinated hydrocarbons as a carbon and energy source are responsible for the aerobic degradation of the hydrolysis products of this compound. Numerous studies on the biodegradation of 1,2-DCA have identified several key bacterial genera. acs.orgmdpi.comacademicjournals.org These microorganisms are considered relevant for the degradation of this compound following its initial conversion to 1,2-dichloroethanol.

Aerobic bacteria known to carry out this transformation include species from the genera:

Xanthobacter : Strains such as Xanthobacter autotrophicus GJ10 are well-characterized degraders that utilize a hydrolytic dehalogenase pathway. acs.orgnih.govscientific-publications.net

Ancylobacter : Species like Ancylobacter aquaticus also degrade these compounds aerobically via the same hydrolytic pathway. acs.orgacademicjournals.org

Pseudomonas : Some Pseudomonas strains can degrade 1,2-DCA, although some may utilize an alternative initial step involving a monooxygenase enzyme. acs.orgmdpi.com

The key enzymes driving this biotransformation are the haloalkane dehalogenase, which initiates the dechlorination, and subsequent alcohol and aldehyde dehydrogenases that continue the oxidative cascade. nih.govrug.nl The presence of these microbial communities and the genetic potential to express these enzymes are crucial determinants of the natural attenuation of this compound in contaminated environments.

Evaluation of Environmental Persistence and Transport Mechanisms

Assessing the environmental persistence and transport of this compound requires a multi-faceted approach that integrates laboratory testing, simulation studies, and computational modeling. This evaluation aims to predict the compound's behavior across different environmental compartments, including air, water, soil, and sediment.

Methodologies for Assessing Long-Term Environmental Behavior

A comprehensive assessment of the long-term environmental behavior of a chemical like this compound involves several established methodologies:

Laboratory Degradation Studies : Controlled experiments are conducted to determine the rates of key abiotic transformation processes. researchgate.net This includes hydrolysis tests at various pH levels (e.g., pH 5, 7, and 9) and temperatures to establish kinetic parameters. epa.gov Photolysis studies are also used to evaluate the potential for degradation by sunlight.

Biodegradation Simulation Tests : These higher-tier studies aim to determine the rate and extent of biodegradation under conditions that simulate specific environments. service.gov.uk Microcosm studies, using representative samples of soil, water, or sediment, are frequently employed. mdpi.com These tests can be conducted under both aerobic and anaerobic conditions to identify degradation products and calculate degradation half-lives (DT50) in a more realistic setting.

Physicochemical Property Determination : Key properties that govern a chemical's transport and partitioning are measured or estimated. These include water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.gov

By integrating results from these different methodologies in a weight-of-evidence approach, a robust assessment of the environmental persistence, mobility, and ultimate fate of this compound can be achieved. service.gov.uk

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of 1,2-dichloroethyl acetate (B1210297) often involves the chlorination of vinyl acetate. google.com Research in this area is trending towards the development of more sustainable and efficient continuous-flow processes over conventional batch methods.

Future investigations are aimed at optimizing these routes to improve yield, minimize byproducts, and reduce environmental impact. Key research areas include:

Green Solvents and Catalysts: Moving away from traditional chlorinated solvents towards greener alternatives and developing non-toxic, recyclable catalysts for the chlorination step.

Energy Efficiency: Designing processes that operate at moderate temperatures and pressures to lower energy consumption. For instance, semi-continuous processes have been shown to permit higher reaction temperatures than batch operations without a concomitant increase in byproduct formation, thereby improving efficiency. google.com

Atom Economy: Exploring alternative reaction pathways that maximize the incorporation of starting materials into the final product, such as the use of sulfuryl chloride (SO₂Cl₂) in continuous flow systems, which can offer high selectivity under optimized conditions. acs.orgacs.org

A comparison of synthetic parameters highlights the move towards more controlled and efficient processes.

Exploration of New Catalytic Systems for 1,2-Dichloroethyl Acetate Transformations

The reactivity of this compound is centered on its two chlorine atoms and the ester functional group, making it a candidate for various catalytic transformations. Future research is expected to focus on developing novel catalytic systems to selectively activate and transform this molecule. While research on catalysts for the transformation of this compound is still emerging, studies on related molecules like 1,2-dichloroethane (B1671644) provide a roadmap.

Prospective research directions include:

C-Cl Bond Activation: Designing transition metal catalysts (e.g., based on palladium, platinum, or ruthenium) capable of selectively activating one or both C-Cl bonds for cross-coupling, carbonylation, or substitution reactions. uni-regensburg.de Systems involving Pt-Sb complexes, which have been studied for the acetoxylation of 1,2-dichloroethane, could be adapted for transformations of this compound. acs.orgnih.gov

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the chiral center created upon substitution of one of the chlorine atoms.

Biocatalysis: Investigating the use of enzymes, such as dehalogenases or esterases, for highly selective and environmentally benign transformations under mild conditions.

Advanced Applications in Emerging Areas of Fine Chemical Synthesis

The utility of this compound as a building block in organic synthesis is well-established. nih.govabdurrahmanince.net It serves as a precursor to valuable intermediates like chloroacetaldehyde (B151913) and its derivatives. core.ac.uk Future applications will likely leverage its multifunctional character to construct more complex molecular architectures.

Emerging applications are anticipated in the following areas:

Heterocyclic Chemistry: Its use as a C2 synthon for the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. It is already known as a reagent in the synthesis of 2-Amino-5-nitrothiazole (B118965). chemicalbook.compharmaffiliates.com

Synthesis of Bioactive Molecules: As a starting material for pharmaceuticals, leveraging the reactivity of its chloro- and acetate- groups to build complex scaffolds. core.ac.uk

Polymer Chemistry: Investigating its potential as a monomer or cross-linking agent in the development of functional polymers, taking advantage of its two reactive chlorine sites.

In-depth Mechanistic Studies of Complex Reactivity Patterns

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its use and designing new applications. The molecule's reactivity can be classified into three main types: nucleophilic substitution at the chlorinated carbons, reactions at the carbonyl group, and reactions involving the alpha-hydrogens. core.ac.uk

Future mechanistic studies will likely involve:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the energetics of different transformations. nih.gov This can help elucidate the preference for substitution versus elimination and rationalize product distributions.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, rate constants, and activation energies for key transformations. This data is essential for process optimization and scaling.

Spectroscopic Interrogation: Using advanced spectroscopic techniques (e.g., in-situ NMR) to identify and characterize reactive intermediates, which are often transient and difficult to isolate. nih.gov

Research into Environmental Impact Mitigation and Remediation Strategies

The presence of this compound as a disinfection byproduct in water treatment processes necessitates research into its environmental fate and potential remediation. chemicalbook.compharmaffiliates.com Furthermore, its classification as a hazardous substance requires strategies to mitigate exposure and environmental release. nj.gov

Key areas for future research include:

Biodegradation Pathways: Identifying and characterizing microorganisms capable of degrading this compound. Research on the related compound 1,2-dichloroethane has shown that both aerobic and anaerobic biodegradation are possible, involving bacteria such as Ancylobacter, Starkeya, and Geobacter. researchgate.net Similar pathways could be exploited for this compound.

Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as ozonation or UV/H₂O₂ treatment, for the complete mineralization of the compound in contaminated water.

Sorption and Containment: Developing effective sorbent materials for removing this compound from water and for containing spills.

Q & A

Basic: What are the recommended analytical techniques for quantifying 1,2-Dichloroethyl acetate in environmental or biological matrices?

Methodological Answer:
Accurate quantification requires chromatography coupled with mass spectrometry (GC-MS or LC-MS) due to the compound's volatility and halogenated structure. Gas chromatography with electron capture detection (GC-ECD) is also effective for trace analysis in environmental samples. Calibration should use certified reference standards (e.g., HPLC/NMR-validated materials) to ensure precision . For biological matrices, solid-phase extraction (SPE) is recommended to isolate the compound from complex matrices before analysis. Quality control protocols must include spike-recovery tests and blank corrections to address matrix interferences .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound across different experimental models?

Methodological Answer:
Contradictions often arise from variations in exposure routes, species-specific metabolism, or dose thresholds. A systematic review approach should be adopted, aligning with criteria from toxicological profiles (e.g., ATSDR guidelines):

  • Consistency Evaluation : Compare outcomes across independent studies, prioritizing concordance in health endpoints (e.g., hepatic or renal toxicity) .
  • Dose-Response Analysis : Normalize doses by body surface area or metabolic rate to enable cross-species comparisons.
  • Confounding Factor Control : Account for impurities (e.g., dichloroethane isomers) or solvent interactions in prior studies. Data should be re-evaluated using modern metabolomics to identify biomarkers specific to the compound .

Basic: What are the primary metabolic pathways of this compound in mammalian systems?

Methodological Answer:
The compound undergoes hydrolysis via esterases to form 1,2-dichloroethanol, which is further oxidized to dichloroacetaldehyde. Cytochrome P450 enzymes (e.g., CYP2E1) mediate subsequent oxidation to dichloroacetic acid, a known hepatotoxicant. Glutathione conjugation may occur, producing mercapturic acid derivatives excreted in urine. In vitro studies using liver microsomes or hepatocyte cultures are critical for mapping these pathways, with LC-MS/MS tracking metabolites .

Advanced: What methodologies are employed to assess the long-term environmental behavior and degradation products of this compound?

Methodological Answer:
Environmental persistence is evaluated through:

  • Hydrolysis Studies : Monitor degradation kinetics under varying pH (e.g., pH 5–9) and temperatures (20–40°C) to simulate natural conditions.
  • Photolysis Experiments : Use UV irradiation chambers to assess sunlight-driven degradation in aqueous or soil systems.
  • Microcosm Models : Analyze anaerobic/aerobic microbial degradation in sediment-water systems, identifying metabolites via high-resolution mass spectrometry.
  • Fugacity Modeling : Predict partitioning into air, water, and soil based on octanol-water coefficients (log Kow) and vapor pressure data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Air Monitoring : OSHA’s permissible exposure limit (PEL) for analogous chlorinated compounds (e.g., dichloroethylene: 200 ppm) provides a benchmark .
  • Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate. Store in sealed containers at 4–8°C to prevent volatilization .

Advanced: How to design an experiment to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Range : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
    • Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours for analysis.
    • Analytical Methods : Quantify degradation using GC-MS, tracking parent compound depletion and metabolite formation.
  • Data Interpretation : Calculate half-life (t½) using first-order kinetics. Compare Arrhenius plots to predict stability at ambient temperatures. Include controls with antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Advanced: What strategies mitigate matrix effects when detecting this compound in complex biological samples?

Methodological Answer:

  • Matrix-Matched Calibration : Prepare standards in surrogate matrices (e.g., synthetic urine or serum) to match sample composition.
  • Isotope Dilution : Use deuterated analogs (e.g., D4-1,2-dichloroethyl acetate) as internal standards to correct for ion suppression in MS.
  • Cleanup Optimization : Employ mixed-mode SPE cartridges (e.g., C18/SCX) to remove lipids and proteins. Validate recovery rates (≥80%) across multiple lots .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.